1-(benzylamino)-3-carbazol-9-ylpropan-2-ol;hydrochloride
Description
1-(Benzylamino)-3-carbazol-9-ylpropan-2-ol hydrochloride is a synthetic compound featuring a carbazole core substituted with a benzylamino-propan-2-ol side chain and a hydrochloride counterion. The carbazole moiety is a tricyclic aromatic system known for its biological activity in pharmaceuticals, particularly in neuroprotective and anticancer agents.
Properties
IUPAC Name |
1-(benzylamino)-3-carbazol-9-ylpropan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O.ClH/c25-18(15-23-14-17-8-2-1-3-9-17)16-24-21-12-6-4-10-19(21)20-11-5-7-13-22(20)24;/h1-13,18,23,25H,14-16H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKUUDPGZLZUQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of MMV000839 involves several steps, starting with the preparation of the core structure through a series of chemical reactions. The synthetic route typically includes the formation of key intermediates, followed by functional group modifications to achieve the final compound. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
MMV000839 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound .
Scientific Research Applications
MMV000839 has been extensively studied for its potential applications in scientific research. In chemistry, it serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is used to investigate the biochemical pathways involved in malaria infection and to identify potential drug targets. In medicine, MMV000839 is being explored as a potential antimalarial drug, with studies showing its efficacy in inhibiting the growth of Plasmodium falciparum.
Mechanism of Action
The mechanism of action of MMV000839 involves the inhibition of key enzymes and pathways in the Plasmodium falciparum parasite. It targets specific molecular pathways involved in the parasite’s metabolism and replication, leading to the disruption of its life cycle and eventual death. The compound’s molecular targets include enzymes involved in nucleotide synthesis and protein translation, which are essential for the parasite’s survival .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C22H26N2O·HCl
- CAS Number : 300590-63-0 (base compound)
- Structural Features : Combines carbazole’s planar aromatic system with a flexible propan-2-ol linker and benzylamine substitution.
Comparison with Structurally Similar Compounds
Carbazole Derivatives with Aromatic Substituents
Example : 1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole (7b)
- Molecular Formula : C24H20FN3O3
- Key Features : Nitro and methoxy groups on the carbazole core; fluoro-phenyl substitution.
- Synthesis : Prepared via Suzuki-Miyaura cross-coupling with boronic acids .
- Pharmacological Relevance : Nitro groups often enhance antimicrobial activity, while methoxy substituents improve metabolic stability.
Example : 9-(3-Bromophenyl)-9H-carbazole
- Molecular Formula : C18H12BrN
- Key Features : Bromophenyl substitution at the carbazole N9 position.
- Applications : Intermediate in APIs like Repaglinide and Sitagliptin.
- Contrast: Bromine enhances electrophilicity for further functionalization but lacks the bioactive benzylamino-alcohol moiety .
Benzylamino-Containing Neuroprotective Agents
Example: (E)-N-(1-(2-(Benzylamino)-2-oxoethyl)piperidin-4-yl)-3-(4-methoxyphenyl)acrylamide Hydrochloride (9a)
- Molecular Formula : C24H28N3O3·HCl
- Key Features: Piperidine-acrylamide backbone with benzylamino and methoxyphenyl groups.
- Activity : Demonstrated neuroprotective effects in vitro via modulation of oxidative stress pathways.
- Contrast: The acrylamide-piperidine structure differs from the carbazole-propanol core, altering target specificity (e.g., acetylcholinesterase vs. serotonin receptors) .
Example: (R)-2-Amino-N-benzyl-3-hydroxypropanamide Hydrochloride (Intermediate 12)
- Molecular Formula : C10H14N2O2·HCl
- Key Features: Simplified benzylamino-propanolamide structure.
- Application : Intermediate in the synthesis of lacosamide, an anticonvulsant drug.
Tetrahydrocarbazole Derivatives
Example: 1-(Benzylamino)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol
- Molecular Formula : C22H26N2O
- Key Features : Partially saturated carbazole core.
- Activity : Tetrahydrocarbazoles are explored for antipsychotic activity due to dopamine receptor affinity.
Comparative Analysis Table
Research Findings and Implications
- Structural-Activity Relationships: The benzylamino-propan-2-ol group in the target compound may enhance blood-brain barrier penetration compared to simpler carbazoles or piperidine derivatives .
- Synthetic Challenges: Carbazole functionalization often requires palladium-catalyzed cross-coupling (e.g., Suzuki reactions), while benzylamino-propanol side chains are introduced via nucleophilic substitution or reductive amination .
- Therapeutic Potential: The target compound’s hybrid structure suggests dual activity—carbazole’s DNA interaction (anticancer) and benzylamino-alcohol’s neuroprotection—though in vivo validation is needed .
Q & A
Q. What are the optimized synthetic routes for 1-(benzylamino)-3-carbazol-9-ylpropan-2-ol hydrochloride, and how can yield be improved?
The synthesis typically involves:
- Step 1 : Alkylation of carbazole with a halogenated propanol derivative (e.g., 1-bromo-3-chloropropane) under basic conditions to introduce the propan-2-ol moiety .
- Step 2 : Introduction of the benzylamino group via reductive amination or nucleophilic substitution .
- Step 3 : Hydrochloride salt formation using HCl gas or concentrated HCl .
Q. Key Optimization Strategies :
Q. Which analytical techniques are most reliable for structural characterization of this compound?
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and hydrogen bonding patterns. Use SHELXL for refinement .
- NMR Spectroscopy : Key signals include aromatic protons (δ 7.2–8.5 ppm for carbazole), benzylamino CH2 (δ 3.5–4.5 ppm), and hydroxyl protons (broad singlet at δ 5.0–5.5 ppm) .
- Mass Spectrometry : ESI-MS typically shows [M+H]+ peaks matching the molecular formula (e.g., m/z ~380 for C21H22ClN3O) .
Q. How can researchers conduct preliminary biological activity screening for this compound?
- In vitro Assays :
- Antimicrobial Activity : Use disc diffusion assays (zone of inhibition) and determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative bacteria .
- Anticancer Potential : Perform MTT assays on cancer cell lines (e.g., MCF-7) to calculate IC50 values .
- Mechanistic Studies :
- Evaluate enzyme inhibition (e.g., cyclooxygenase for anti-inflammatory activity) via spectrophotometric assays .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported biological activity data?
Case Example : Discrepancies in IC50 values for anticancer activity may arise from:
- Assay Conditions : Variations in cell culture media, incubation time, or serum concentration.
- Compound Stability : Degradation in DMSO stock solutions; confirm stability via HPLC .
- Structural Analogues : Compare with derivatives (e.g., ethyl 2-(benzylamino)acetate hydrochloride) to identify structure-activity relationships (SAR) .
Q. Methodological Approach :
- Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
- Validate results across multiple independent labs.
Q. What strategies are effective in identifying and characterizing synthetic byproducts?
- HPLC-MS/MS : Detect impurities at trace levels (e.g., <0.1%). Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) .
- Isolation Techniques : Preparative TLC or flash chromatography to isolate byproducts for NMR analysis .
- Common Byproducts :
- N-Dealkylation products : Loss of benzyl group due to acidic conditions .
- Oxidation artifacts : Hydroxyl group conversion to ketones under aerobic conditions .
Q. How can computational modeling enhance the understanding of this compound’s mechanism of action?
- Molecular Docking : Use AutoDock Vina to predict binding affinities with targets like serotonin receptors or DNA topoisomerases .
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .
- QSAR Studies : Corrogate substituent effects (e.g., methoxy groups on carbazole) with bioactivity data .
Q. What pharmacokinetic challenges are associated with this compound, and how can they be addressed?
- Poor Solubility : Use salt forms (e.g., hydrochloride) or nanoformulations to enhance bioavailability .
- Metabolic Instability : Identify major metabolites via liver microsome assays. Introduce steric hindrance to block CYP450-mediated oxidation .
- Toxicity Screening : Conduct acute toxicity studies in rodents (OECD 423) and genotoxicity assays (Ames test) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
